Methyl 1-ethylazetidine-2-carboxylate
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Overview
Description
Methyl 1-ethylazetidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-ethylazetidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethylazetidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-ethylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl 1-ethylazetidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-ethylazetidine-2-carboxylate involves its interaction with specific molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include ester hydrolysis and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methylazetidine-2-carboxylate
- Ethyl 1-ethylazetidine-2-carboxylate
- Methyl 1-propylazetidine-2-carboxylate
Uniqueness
Methyl 1-ethylazetidine-2-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties compared to similar compounds. Its ethyl group at the nitrogen atom and the ester functionality make it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 1-ethylazetidine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features an azetidine ring, which is known for its role in various biological activities. The compound's structure can be represented as follows:
This structure allows for interactions with various biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have indicated that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that modifications to the azetidine ring can enhance activity against specific pathogens. For instance, one study highlighted the improved minimum inhibitory concentration (MIC) of azetidine amide analogues against certain bacterial strains, suggesting that structural modifications can lead to increased potency against resistant strains .
The biological activity of this compound is thought to involve the inhibition of key enzymes or pathways in microbial cells. For example, the compound may interfere with the polyketide synthesis pathway, which is crucial for the survival of certain bacteria. The azetidine ring's orientation and substituents play a critical role in determining its interaction with target proteins .
Study 1: In Vitro Efficacy
A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated that the compound exhibited cytotoxic effects at specific concentrations, with an IC50 value indicating effective growth inhibition in resistant cell lines. This suggests potential applications in cancer therapy, particularly for tumors exhibiting resistance to conventional treatments .
Study 2: Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics in vivo. Data from animal models indicate that the compound achieves significant bioavailability, making it a candidate for further development in therapeutic applications. The half-life and clearance rates were assessed to understand its metabolic stability .
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 115.16 g/mol |
LogP | 1.5 |
Solubility (water) | Moderate |
IC50 (cancer cells) | 25 µM |
MIC (bacterial strains) | 10 µg/mL |
Properties
IUPAC Name |
methyl 1-ethylazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-8-5-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMJJIJEFFCJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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